molecular formula C7H13N3O B568323 3-Amino-1-butyl-1H-pyrazol-5(4H)-one CAS No. 117320-52-2

3-Amino-1-butyl-1H-pyrazol-5(4H)-one

Cat. No.: B568323
CAS No.: 117320-52-2
M. Wt: 155.201
InChI Key: VBBPRLYFZXBZPO-UHFFFAOYSA-N
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Description

3-Amino-1-butyl-1H-pyrazol-5(4H)-one (CAS 117320-52-2) is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.20 g/mol . This pyrazolone derivative features a 1-butyl substituent and a 3-amino group, making it a valuable scaffold in medicinal chemistry and drug discovery. The 3-amino-1H-pyrazole moiety is a privileged structure in kinase inhibitor development . It serves as a key hinge-binding motif for targeting the ATP-binding site of kinases. Research indicates this core structure is a promising starting point for developing inhibitors for understudied kinases like CDK16 (PCTK1), which is implicated in breast, prostate, and cervical cancers . Compounds based on this scaffold can induce G2/M phase cell cycle arrest, demonstrating their potential as anticancer agents . Beyond kinase inhibition, pyrazolone derivatives show significant potential as inhibitors of metalloproteinases, specifically the meprin α and β astacins . These proteases are linked to cancer progression, Alzheimer's disease, and fibrotic diseases, making them valuable pharmacological targets . The structural flexibility of the pyrazolone ring allows for synthetic modifications at various positions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for specific research objectives . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

117320-52-2

Molecular Formula

C7H13N3O

Molecular Weight

155.201

IUPAC Name

5-amino-2-butyl-4H-pyrazol-3-one

InChI

InChI=1S/C7H13N3O/c1-2-3-4-10-7(11)5-6(8)9-10/h2-5H2,1H3,(H2,8,9)

InChI Key

VBBPRLYFZXBZPO-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)CC(=N1)N

Synonyms

3H-Pyrazol-3-one, 5-amino-2-butyl-2,4-dihydro-

Origin of Product

United States

Comparison with Similar Compounds

(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one

This compound shares the pyrazolone core and 3-amino substitution but replaces the butyl group with a phenylhydrazinylidene moiety at position 4 . Such derivatives are noted for applications in purine analog synthesis, suggesting utility in antiviral or anticancer drug development .

3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one

Substituted with trichlorophenyl and chlorophenylamino groups, this derivative exhibits increased halogenation, likely enhancing metabolic stability and binding affinity in hydrophobic pockets . The absence of a flexible alkyl chain (e.g., butyl) may reduce conformational flexibility compared to the target compound.

1-(4-(Pyridin-2-yl)benzyl)-3-propyl-1H-pyrazol-5(4H)-one

Here, a pyridinylbenzyl group at position 1 and a propyl chain at position 3 suggest improved solubility due to the aromatic pyridine moiety, contrasting with the butyl group’s purely lipophilic character .

Table 1: Structural and Physicochemical Comparison of Pyrazolone Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Features
3-Amino-1-butyl-1H-pyrazol-5(4H)-one 1-Butyl, 3-Amino ~183.2 g/mol High lipophilicity
(E)-3-Amino-4-(2-phenylhydrazinylidene)-... 4-Phenylhydrazinylidene, 3-Amino ~231.2 g/mol Conjugated system, purine analog precursor
3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-... 1-Trichlorophenyl, 3-Chlorophenylamino ~433.5 g/mol Halogen-rich, enhanced stability
1-(4-(Pyridin-2-yl)benzyl)-3-propyl-... 1-Pyridinylbenzyl, 3-Propyl ~293.4 g/mol Aromatic solubility

Comparison with Other Heterocycles

Oxazol-5(4H)-ones

Oxazolones, such as 4-[(4-fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one, exhibit a 76.19% structural similarity to some pyrazolones, sharing a five-membered ring with one oxygen atom instead of two nitrogens . These compounds demonstrate potent antiproliferative activity (e.g., IC50 values in NCI60 assays) but may lack the amino group’s hydrogen-bonding capacity, critical for target interactions in pyrazolones .

Isoxazol-5(4H)-ones

Their oxygen-nitrogen heterocycle may confer distinct electronic properties, influencing photophysical applications.

Q & A

Q. What are the established synthetic protocols for 3-Amino-1-butyl-1H-pyrazol-5(4H)-one, and how do solvent choices affect intermediate stability?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by alkylation. For example, the Vilsmeier–Haack reaction (using DMF/POCl₃) can introduce formyl groups to pyrazolone precursors, as demonstrated in analogous pyrazole syntheses . Solvent polarity critically impacts reaction efficiency: polar aprotic solvents like DMF enhance electrophilic substitution rates but require controlled temperatures (0–5°C) to minimize side products. Ethanol or DMSO may stabilize intermediates via hydrogen bonding, as observed in similar alkylation reactions .

Q. How is 3-Amino-1-butyl-1H-pyrazol-5(4H)-one characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR in deuterated DMSO to identify tautomeric forms. For example, the amino and carbonyl groups exhibit distinct shifts (δ 6.5–7.5 ppm for NH₂; δ 160–170 ppm for C=O).
  • X-ray crystallography : Resolve crystal packing and bond lengths to confirm the keto-enol tautomer. Single-crystal studies of related pyrazol-5(4H)-ones show C=O bond lengths of ~1.23 Å, consistent with keto dominance .
  • IR : Characteristic stretches at 1650–1700 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H) validate functional groups .

Q. What are the key reactivity trends of 3-Amino-1-butyl-1H-pyrazol-5(4H)-one under acidic or basic conditions?

Methodological Answer: The compound undergoes tautomerism and nucleophilic substitution. In acidic conditions, the pyrazolone ring protonates at the carbonyl oxygen, enhancing electrophilicity for alkylation. Under basic conditions (e.g., K₂CO₃ in DMF), the amino group participates in Schiff base formation or cyclization, as seen in analogous pyrazole derivatives .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions in 3-Amino-1-butyl-1H-pyrazol-5(4H)-one?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions. For example, the amino group at position 3 and the butyl chain at position 1 create electron-rich regions at C4 and C5, favoring electrophilic attacks at these sites. Comparative studies with 3-ethyl analogs show alkyl chain length modulates charge distribution .

Q. What strategies resolve discrepancies in reported biological activities of pyrazol-5(4H)-one derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl chain length, aryl groups) and assess bioactivity. For instance, replacing ethyl with butyl in position 1 alters lipophilicity and membrane permeability .
  • Tautomer validation : Use X-ray crystallography to confirm dominant tautomeric forms, as bioactivity often correlates with keto-enol equilibrium .

Q. How can researchers optimize reaction conditions to suppress side products during alkylation of pyrazol-5(4H)-ones?

Methodological Answer:

  • Temperature control : Maintain ≤5°C during alkyl halide addition to reduce over-alkylation.
  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance selectivity, as demonstrated in 3-methylpyrazole syntheses .
  • Byproduct analysis : Monitor reactions via LC-MS; common side products include di-alkylated derivatives or oxidation byproducts (e.g., pyrazole-N-oxides) .

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